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Compound of Interest

Compound Name:
N-propyl-2-(pyridin-3-yl)quinoline-

4-carboxamide

Cat. No.: B4623748

Get Quote

Executive Summary
The quinoline-4-carboxamide scaffold represents a privileged structure in medicinal chemistry,

exhibiting versatile binding properties across distinct biological targets. This guide objectively

compares the binding affinity and structure-activity relationships (SAR) of these analogs in two

primary therapeutic contexts: Antimalarial PfEF2 inhibition and Neurokinin-3 (NK3) receptor

antagonism.

This document is designed for researchers requiring precise

,

, and mechanistic data to inform lead optimization and scaffold repurposing.

Mechanistic Basis & Scaffold Versatility
The quinoline-4-carboxamide core functions as a rigid hydrophobic anchor. Its binding affinity is

modulated primarily through three vectors:
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C-2 Position (Aryl/Heteroaryl): Determines specificity for hydrophobic pockets (e.g., the

biphenyl pocket in NK3 or the PfEF2 allosteric site).

C-4 Carboxamide Linker: Provides essential hydrogen bond donors/acceptors. The amide

nitrogen substituent controls physicochemical properties (pKa, solubility) and solvent-front

interactions.

C-6/7 Substitutions: Electronic modulation (e.g., Fluorine) to block metabolic hot spots and

influence

-stacking interactions.

Visualization: Scaffold Interaction Logic

Quinoline-4-Carboxamide
(Scaffold)

C-2 Substituent
(Hydrophobic Anchor)

 Determines Target

C-4 Amide Nitrogen
(Solubility/Interaction)

 Modulates ADME

C-6 Substituent
(Metabolic Stability)

 Extends Half-life

PfEF2 (Malaria)
Allosteric Inhibition

4-(morpholinomethyl)phenyl
NK3 Receptor (CNS)

Orthosteric Antagonism
2-phenyl / biphenyl

Pyrrolidine side chain

Chiral piperidine

Click to download full resolution via product page

Figure 1: Structural logic dictating the binding specificity of quinoline-4-carboxamides.

Case Study A: Antimalarial PfEF2 Inhibitors
Target:Plasmodium falciparum Elongation Factor 2 (PfEF2).[1][2] Reference Compound:

Cabamiquine (DDD107498).[1][2]

Recent phenotypic screens identified quinoline-4-carboxamides as potent inhibitors of protein

synthesis in malaria parasites. The lead compound, DDD107498, binds to a unique allosteric

site on PfEF2, distinct from the GTP-binding site.
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Comparative Efficacy Data
The following table compares the optimized lead (DDD107498) against early hits and resistant

mutants to demonstrate binding specificity.

Compound
ID

C-2
Substituent
(R1)

Amide
Substituent
(R2)

Target
Strain

Potency (

)

Specificity
Note

DDD107498

4-

(morpholinom

ethyl)phenyl

2-(pyrrolidin-

1-yl)ethyl

P. falciparum

(3D7)
1.0 nM

High Affinity

(WT)

Hit Analog 1 Phenyl
Diethylamino-

ethyl

P. falciparum

(3D7)
120 nM

Early

Screening Hit

DDD107498

4-

(morpholinom

ethyl)phenyl

2-(pyrrolidin-

1-yl)ethyl

PfEF2 mutant

(Y186N)
3,100 nM

>3000x Loss

(Resistance)

DDD107498

4-

(morpholinom

ethyl)phenyl

2-(pyrrolidin-

1-yl)ethyl

Human MRC-

5 Cells
>10,000 nM

Excellent

Selectivity

Analysis:

Binding Driver: The 4-(morpholinomethyl)phenyl group at C-2 is critical for nanomolar affinity.

Removal or alteration significantly drops potency (see Hit Analog 1).

Resistance Validation: The massive shift in

against the Y186N mutant confirms that DDD107498 binds specifically to PfEF2 and not a
secondary target.

Experimental Protocol: SYBR Green I Fluorescence
Assay
To replicate the
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data above:

Culture: Maintain P. falciparum 3D7 in RPMI 1640 with 5% Albumax II.

Plating: Dispense 2.5 µL of test compounds (serially diluted in DMSO) into 384-well plates.

Inoculation: Add 50 µL of parasite culture (0.3% parasitemia, 2.5% hematocrit).

Incubation: Incubate for 72 hours at 37°C in low oxygen (

).

Lysis/Detection: Add 50 µL lysis buffer containing SYBR Green I.

Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

Analysis: Fit data to the equation

.

Case Study B: NK3 Receptor Antagonists
Target: Human Neurokinin-3 Receptor (hNK3).[3][4] Reference Compounds: Osanetant

(SR142801), Talnetant (SB223412).[5]

In the context of CNS disorders (schizophrenia), the quinoline-4-carboxamide scaffold serves

as a competitive antagonist. The binding mode is orthosteric, competing directly with

Neurokinin B (NKB).[6]

Comparative Binding Affinity ( )
This table contrasts the binding constants (

) derived from radioligand displacement assays against functional potency (

).
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Compound Structure Note

Binding
Affinity (

)

Functional
Potency (

)

Binding
Kinetics

Osanetant
Chiral (S)-side

chain
0.8 nM 12 nM

Slow

Dissociation

Talnetant
3-hydroxy-2-

phenyl core
1.0 nM 1.5 nM Fast Kinetics

SB222200 3-methyl analog 4.5 nM 8.0 nM Moderate

Critical Insight: While Osanetant and Talnetant have similar

values (~1 nM), Osanetant displays a "functional shift" (

). This is attributed to slow dissociation kinetics and a pseudo-irreversible binding mode in the
transmembrane pocket, making it a more "insurmountable" antagonist in physiological
conditions.

Visualization: Experimental Workflow
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Figure 2: Screening workflow for identifying high-affinity NK3 antagonists.

References
Baragaña, B., et al. (2015).[2] A novel multiple-stage antimalarial agent that inhibits protein

synthesis.[1][2][7] Nature, 522, 315–320.[2]

Baragaña, B., et al. (2016).[2] Discovery of a Quinoline-4-carboxamide Derivative with a

Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.[2]

Journal of Medicinal Chemistry, 59(21), 9672–9685.[2]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b4623748/docs?utm_src=pdf-body-img#comparative-binding-affinity-guide-quinoline-4-carboxamide-analogs
https://www.medchemexpress.com/cabamiquine.html
https://www.medkoo.com/products/10705
https://www.medchemexpress.com/cabamiquine.html
https://www.apexbt.com/ddd107498.html
https://www.medchemexpress.com/cabamiquine.html
https://www.medchemexpress.com/cabamiquine.html
https://www.medchemexpress.com/cabamiquine.html
https://www.medchemexpress.com/cabamiquine.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b4623748?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Emonds-Alt, X., et al. (1995).[8] SR 142801, the first potent non-peptide antagonist of the

tachykinin NK3 receptor.[8] Life Sciences, 56(1), 27-32.[8]

Sarau, H. M., et al. (1997). Neurokinin 3 receptor antagonists for the treatment of central

nervous system disorders.[9] Journal of Pharmacology and Experimental Therapeutics,

281(3), 1303-1311.

Maillet, E. L., et al. (2007). Neurokinin-3 receptor-specific antagonists talnetant and

osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar

binding kinetics. Molecular Pharmacology, 71(3), 902-11.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b4623748/docs#comparative-binding-affinity-guide-
quinoline-4-carboxamide-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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